molecular formula C59H79N15O21S6 B608579 Linaclotide CAS No. 851199-59-2

Linaclotide

Cat. No.: B608579
CAS No.: 851199-59-2
M. Wt: 1526.8 g/mol
InChI Key: KXGCNMMJRFDFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Linaclotide is a synthetic peptide composed of fourteen amino acids. It is primarily used to treat irritable bowel syndrome with constipation and chronic idiopathic constipation. This compound functions as an agonist of guanylate cyclase-C, a receptor found on the surface of intestinal epithelial cells . This compound was approved by the United States Food and Drug Administration in 2012 and has since been used extensively in clinical settings .

Biochemical Analysis

Biochemical Properties

Linaclotide is structurally related to human guanylin and uroguanylin, paracrine peptide hormones that are endogenous activators of GC-C . It is also a homolog of a heat-stable enterotoxin derived from Escherichia coli, the first natural ligand that activates GC-C . This compound binds to its target, guanylate cyclase-C (GC-C), with high affinity and selectivity .

Cellular Effects

This compound and its active metabolite act locally on the luminal surface of the intestinal epithelial cells . As this compound is stable under a highly acidic pH environment, it acts in a pH-independent manner . It works to improve the symptoms of constipation and gastrointestinal symptoms of conditions involving constipation .

Molecular Mechanism

This compound is a potent, highly selective agonist of guanylate cyclase-C (GC-C), a soluble and single-membrane-spanning enzyme on the luminal surface of intestinal epithelial cells . It is an oligopeptide agonist of guanylate cyclase 2C and remains in the GI tract after it is taken by mouth .

Temporal Effects in Laboratory Settings

In a four-week study, patients who received once-daily dosing of this compound demonstrated a dose-responsive increase in weekly spontaneous bowel movement (SBM) frequency rate . This compound-treated patients also experienced improvements in all other top-line efficacy endpoints .

Dosage Effects in Animal Models

In rat models of gastrointestinal function, orally dosed MM-419447, a metabolite of this compound, significantly increased fluid secretion into small intestinal loops, increased intraluminal cGMP, and caused a dose-dependent acceleration in gastrointestinal transit .

Metabolic Pathways

This compound is metabolized in the small intestine, where it loses its C-terminal tyrosine moiety to form a principal active metabolite, MM-419447 . The disulfide bonds of this compound and MM-419447 are reduced in the intestinal lumen, followed by proteolysis and degradation to form smaller peptides and naturally occurring amino acids .

Transport and Distribution

This compound, like the endogenous guanylin and uroguanylin it mimics, is an agonist that activates the cell surface receptor of guanylate cyclase 2C (GC-C). The medication binds to the surface of the intestinal epithelial cells . This compound is minimally absorbed and it is undetectable in the systemic circulation at therapeutic doses .

Subcellular Localization

This compound remains in the GI tract after it is taken by mouth . This suggests that its subcellular localization is largely confined to the luminal surface of intestinal epithelial cells, where it exerts its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Linaclotide is synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis of this compound includes the formation of three disulfide bonds, which are crucial for its biological activity .

Industrial Production Methods: The industrial production of this compound involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography. The process is optimized to ensure high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Linaclotide undergoes several types of chemical reactions, including oxidation and disulfide bond formation. These reactions are essential for the correct folding and biological activity of the peptide .

Common Reagents and Conditions:

Major Products: The major product of these reactions is the correctly folded this compound peptide with three disulfide bonds. Impurities may include incompletely synthesized peptides and incorrectly formed disulfide bonds, which are removed during purification .

Scientific Research Applications

Linaclotide has several scientific research applications across various fields:

Properties

CAS No.

851199-59-2

Molecular Formula

C59H79N15O21S6

Molecular Weight

1526.8 g/mol

IUPAC Name

2-[[21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-(1-hydroxyethyl)-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C59H79N15O21S6/c1-26-47(82)69-41-25-101-99-22-38-52(87)65-33(13-14-45(80)81)49(84)66-34(16-28-5-9-30(76)10-6-28)50(85)71-40(54(89)72-39(23-97-96-20-32(60)48(83)70-38)53(88)67-35(18-43(61)78)58(93)74-15-3-4-42(74)56(91)63-26)24-100-98-21-37(64-44(79)19-62-57(92)46(27(2)75)73-55(41)90)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29/h5-12,26-27,32-42,46,75-77H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95)

InChI Key

KXGCNMMJRFDFNR-UHFFFAOYSA-N

SMILES

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)C(NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)N)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O

Canonical SMILES

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O

Appearance

Solid powder

boiling_point

2045.0±65.0 °C(Predicted)

Color/Form

White to off-white powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Slightly soluble
Slightly soluble in water
Slightly soluble in aqueous sodium chloride

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MM-416775;  MM 416775;  MM416775;  MD-1100 acetate;  Linaclotide;  Linaclotide acetate;  Linzess;  Constela

Origin of Product

United States
Customer
Q & A

Q1: What is linaclotide's mechanism of action?

A1: this compound is a potent and selective agonist of guanylate cyclase-C (GC-C), a receptor located on the luminal membrane of intestinal epithelial cells. [, , ] Upon binding to GC-C, this compound stimulates the intracellular conversion of guanosine 5'-triphosphate to cyclic guanosine monophosphate (cGMP). []

Q2: How does increased cGMP affect intestinal function?

A2: Elevated cGMP levels stimulate chloride and bicarbonate secretion into the intestinal lumen while inhibiting sodium absorption. [, ] This process increases fluid secretion into the lumen, softening stool and accelerating gastrointestinal transit, ultimately improving defecation. [, , ]

Q3: Does this compound have any effect on pain perception in IBS-C?

A3: Yes, this compound has been shown to reduce visceral hypersensitivity, a key component of abdominal pain in IBS-C. [, , ] Studies suggest that cGMP released from epithelial cells, following this compound stimulation, acts on colonic nociceptors to reduce pain signaling. []

Q4: What is the chemical structure of this compound?

A4: this compound is a 14-amino acid peptide with three disulfide bonds. Its sequence is CCEYCCNPACTGCY, where C represents cysteine, E represents glutamic acid, Y represents tyrosine, N represents asparagine, P represents proline, A represents alanine, T represents threonine, and G represents glycine. [, , ]

Q5: Does this compound have any active metabolites?

A5: Yes, this compound is metabolized in the small intestine to MM-419447, a 13-amino acid peptide lacking the C-terminal tyrosine. [, ] This metabolite retains high affinity for GC-C and contributes significantly to this compound's pharmacologic effects. [, ]

Q6: What are the approved indications for this compound?

A6: this compound is approved for the treatment of adults with chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). [, , ] Different doses are recommended for each indication. [, ]

Q7: What is the evidence for this compound's efficacy in CIC and IBS-C?

A7: Numerous Phase 2 and Phase 3 clinical trials have demonstrated this compound's efficacy in improving bowel habits and reducing abdominal symptoms in patients with CIC and IBS-C. [, , , , , , , ] These trials showed significant improvements in spontaneous bowel movements, stool consistency, straining, abdominal pain, discomfort, and bloating compared to placebo. [, , , , , , , ]

Q8: How does this compound's efficacy compare to other constipation treatments?

A8: While direct comparison trials are limited, real-world data and indirect comparisons suggest that this compound offers comparable or potentially superior efficacy to other treatment options like lubiprostone. [, , , ]

Q9: Is this compound effective for abdominal bloating?

A10: Yes, clinical trials have shown that this compound significantly reduces abdominal bloating in patients with CIC and IBS-C compared to placebo. [, ] This effect is particularly relevant because bloating is a common and bothersome symptom often poorly addressed by other treatments. []

Q10: What is the safety profile of this compound?

A11: this compound is generally well tolerated, with most adverse events being mild to moderate in severity. [, , , ] The most common adverse event reported is diarrhea, which is usually manageable and rarely leads to treatment discontinuation. [, , , , , ]

Q11: Are there specific patient populations for whom this compound is not recommended?

A13: this compound is contraindicated in patients with known mechanical bowel obstruction. [] While generally safe and effective in elderly patients, careful monitoring is recommended due to potential age-related changes in drug metabolism and excretion. []

Q12: Are there ongoing research efforts to explore this compound for other gastrointestinal disorders?

A14: Yes, research is investigating this compound's potential in treating other gastrointestinal conditions, including opioid-induced constipation and functional dyspepsia. [] Preliminary findings suggest potential benefits, but further research is needed to confirm its efficacy and safety in these patient populations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.